3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline
Overview
Description
3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline is a chemical compound with the molecular formula C18H21ClFNO and a molecular weight of 321.82 . It is used for proteomics research applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is known to be 321.82 .Scientific Research Applications
Vibrational Analysis and Nonlinear Optical Properties
Research shows that similar compounds to 3-Chloro-4-fluoro-N-[3-(isopentyloxy)benzyl]-aniline, like various fluorinated and chlorinated anilines, are studied for their vibrational properties and potential use in nonlinear optical (NLO) materials. These studies involve experimental and theoretical vibrational analysis, focusing on Fourier Transform-Infrared and Fourier Transform-Raman techniques. Such compounds also exhibit interesting molecular electrostatic potential (MEP) surface analysis and thermodynamic functions, which are key in understanding their applications in NLO materials (Revathi et al., 2017).
Synthesis and Industrial Production
The practical synthesis process of similar aniline derivatives, including 3-Chloro-4-(3-fluorobenzyloxy) aniline, has been developed. This process features the use of cheap and readily available materials, robustness, and a lower waste burden, making it amenable for industrial production (Zhang Qingwen, 2011).
Molecular Docking and Potential Therapeutic Uses
In the domain of pharmaceuticals, compounds like 3-Chloro-4-fluoro-aniline have been the subject of molecular docking studies. These studies explore the binding of such molecules at the active sites of target proteins, suggesting potential anti-inflammatory and anti-cancer activities. It highlights the relevance of these compounds in developing therapeutic agents (George et al., 2021).
Spectroscopic Properties for Optical Applications
The spectroscopic properties of fluorinated and chlorinated anilines are of interest due to their potential applications in optical devices. Detailed investigations of their linear and nonlinear optical properties have been carried out. This research is crucial for assessing their effectiveness in optical limiting applications and other optical devices (Saravanan et al., 2014).
Future Directions
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[3-(3-methylbutoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFNO/c1-13(2)8-9-22-16-5-3-4-14(10-16)12-21-15-6-7-18(20)17(19)11-15/h3-7,10-11,13,21H,8-9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFOQYZROOBQMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC(=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.